Diethyl tetrasulfane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl tetrasulfane-1,4-dicarboxylate is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl tetrasulfane-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with sulfur monochloride. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various ester derivatives.
Scientific Research Applications
Diethyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur atoms into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl tetrasulfane-1,4-dicarboxylate involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can modify biological molecules such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl disulfane-1,4-dicarboxylate
- Diethyl trisulfane-1,4-dicarboxylate
- Diethyl pentasulfane-1,4-dicarboxylate
Uniqueness
Diethyl tetrasulfane-1,4-dicarboxylate is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to its analogs. The presence of four sulfur atoms allows for unique redox behavior and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
88766-62-5 |
---|---|
Molecular Formula |
C6H10O4S4 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
ethyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C6H10O4S4/c1-3-9-5(7)11-13-14-12-6(8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
UMPQNFJDUAVXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SSSSC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.